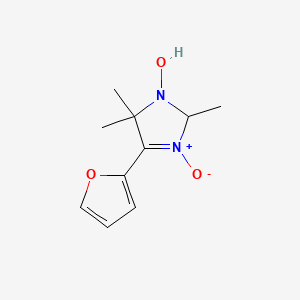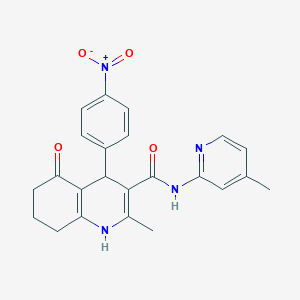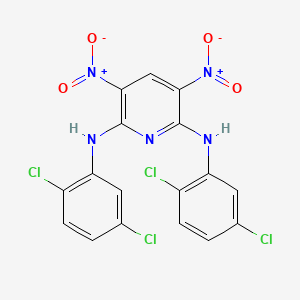
2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine is a complex organic compound characterized by its unique structure, which includes two dichlorophenyl groups and two nitro groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the dichlorophenyl and nitro groups. One common method involves the nitration of a pyridine derivative, followed by the substitution of the nitro groups with dichlorophenylamine under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of diamines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of 2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro and dichlorophenyl groups can interact with active sites on proteins, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-N,6-N-bis(2,5-dichlorophenyl)pyridine-2,6-diamine: Lacks the nitro groups, resulting in different reactivity and applications.
2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-dicarboxamide: Contains carboxamide groups instead of amine groups, leading to different chemical properties.
Uniqueness
2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine is unique due to the presence of both nitro and dichlorophenyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl4N5O4/c18-8-1-3-10(20)12(5-8)22-16-14(25(27)28)7-15(26(29)30)17(24-16)23-13-6-9(19)2-4-11(13)21/h1-7H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYGOTSRVRRMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=C(C=C(C(=N2)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl4N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2,3-dimethylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4994702.png)
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone](/img/structure/B4994709.png)
![2-(4-Methylphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene](/img/structure/B4994716.png)
![4-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-1,2-benzenediol](/img/structure/B4994731.png)
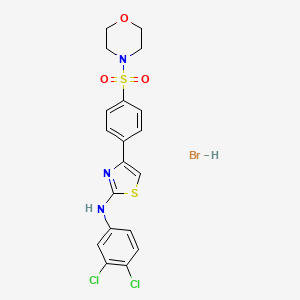
![ethyl 7-methyl-2-[4-(4-morpholinyl)benzylidene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4994745.png)
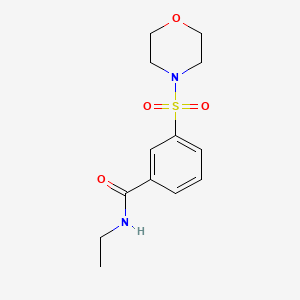
![8-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4994755.png)
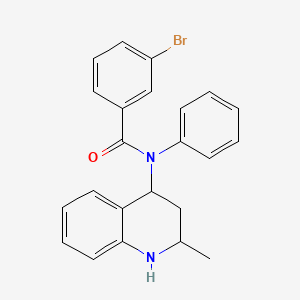
![(5Z)-5-[(2-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one](/img/structure/B4994776.png)
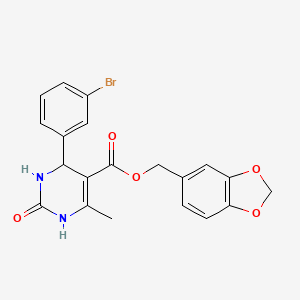
![1-[(5-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994804.png)
